molecular formula C21H14Cl2N2O2S B12294603 Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate

Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate

Cat. No.: B12294603
M. Wt: 429.3 g/mol
InChI Key: JGVIROKSYUELDW-UHFFFAOYSA-N
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Description

Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyano-pyridin-2-yl]sulfanylacetate is a complex organic compound with a unique structure that includes both chlorophenyl and cyano groups

Preparation Methods

The synthesis of Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyano-pyridin-2-yl]sulfanylacetate typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the chlorophenyl and cyano groups. The final step involves the addition of the sulfanylacetate group. Reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyano-pyridin-2-yl]sulfanylacetate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyano-pyridin-2-yl]sulfanylacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

Mechanism of Action

The mechanism of action of Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyano-pyridin-2-yl]sulfanylacetate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyano-pyridin-2-yl]sulfanylacetate can be compared to other compounds with similar structures, such as:

Properties

Molecular Formula

C21H14Cl2N2O2S

Molecular Weight

429.3 g/mol

IUPAC Name

methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C21H14Cl2N2O2S/c1-27-20(26)12-28-21-17(11-24)16(13-6-8-14(22)9-7-13)10-19(25-21)15-4-2-3-5-18(15)23/h2-10H,12H2,1H3

InChI Key

JGVIROKSYUELDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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